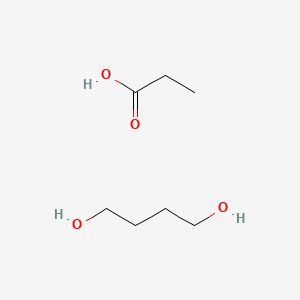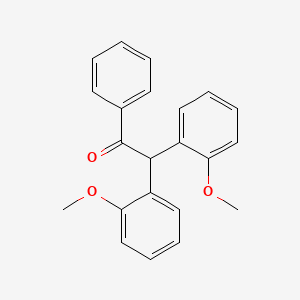
Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((2-(2,4-ジクロロフェニル)-2-(1H-イミダゾール-1-イルメチル)-1,3-ジオキソラン-4-イル)メトキシ)フェニル)チオモルホリン 1-オキシド, シス- は、チオモルホリン環、ジクロロフェニル基、イミダゾール部分、およびジオキソラン環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
この化合物の合成は、通常、多段階有機反応を伴います。 出発物質には、チオモルホリン、2,4-ジクロロフェニル誘導体、およびイミダゾールが含まれる可能性があります。 合成には以下が含まれる可能性があります。
- 環化反応によるジオキソラン環の形成。
- 求核置換によるイミダゾール部分の導入。
- 求電子性芳香族置換によるジクロロフェニル基の付加。
- チオモルホリン環の酸化による1-オキシドの形成。
工業生産方法
工業生産方法は、大規模合成のための反応条件の最適化を伴う可能性があります。 例としては、以下が挙げられます。
- 反応効率を高めるための触媒の使用。
- 収率を最大化するための温度と圧力の制御。
- 最終生成物を単離するための結晶化またはクロマトグラフィーなどの精製技術の実施。
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな化学反応を起こすことができます。
酸化: チオモルホリン環はさらに酸化されてスルホキシドまたはスルホンを形成することができます。
還元: イミダゾール環は特定の条件下で還元することができます。
置換: ジクロロフェニル基は、求核置換または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸 (m-CPBA)。
還元: 水素化ホウ素ナトリウム (NaBH4) または水素化リチウムアルミニウム (LiAlH4)。
置換: N-ブロモスクシンイミド (NBS) などのハロゲン化剤またはメトキシドナトリウム (NaOMe) などの求核剤。
主な生成物
酸化: スルホキシドまたはスルホンの形成。
還元: 還元されたイミダゾール誘導体の形成。
置換: 置換されたフェニル誘導体の形成。
科学研究への応用
化学
- 有機合成におけるビルディングブロックとして使用される。
- さまざまな条件下での反応性と安定性が研究されている。
生物学
- 生物活性分子の開発における潜在的な用途。
- 生物学的巨大分子との相互作用が研究されている。
医学
- 医薬品中間体としての可能性が調査されている。
- 薬物動態的および薬力学的特性が研究されている。
工業
- 特殊化学品の合成に使用される。
- 新素材開発における潜在的な用途。
科学的研究の応用
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in the development of bioactive molecules.
- Studied for its interactions with biological macromolecules.
Medicine
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the synthesis of specialty chemicals.
- Potential applications in the development of new materials.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。 医薬品化学では、特定の酵素または受容体と相互作用し、その活性を調節する可能性があります。 分子標的は以下を含めることができます。
- 代謝経路に関与する酵素。
- 細胞表面の受容体で、シグナル伝達を仲介する。
類似の化合物との比較
類似の化合物
- 異なる置換基を持つチオモルホリン誘導体。
- 類似のジオキソランまたはイミダゾール部分を有する化合物。
独自性
- チオモルホリン環、ジクロロフェニル基、イミダゾール部分、およびジオキソラン環の組み合わせにより、この化合物は独特のものとなっている。
- その特定の化学構造は、類似の化合物と比較して、独特の反応性と生物活性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
- Thiomorpholine derivatives with different substituents.
- Compounds with similar dioxolane or imidazole moieties.
Uniqueness
- The combination of the thiomorpholine ring, dichlorophenyl group, imidazole moiety, and dioxolane ring makes this compound unique.
- Its specific chemical structure might confer unique reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
103661-07-0 |
|---|---|
分子式 |
C24H25Cl2N3O4S |
分子量 |
522.4 g/mol |
IUPAC名 |
4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C24H25Cl2N3O4S/c25-18-1-6-22(23(26)13-18)24(16-28-8-7-27-17-28)32-15-21(33-24)14-31-20-4-2-19(3-5-20)29-9-11-34(30)12-10-29/h1-8,13,17,21H,9-12,14-16H2/t21-,24-/m1/s1 |
InChIキー |
VVKGEAZPMUJRLR-ZJSXRUAMSA-N |
異性体SMILES |
C1CS(=O)CCN1C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
正規SMILES |
C1CS(=O)CCN1C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


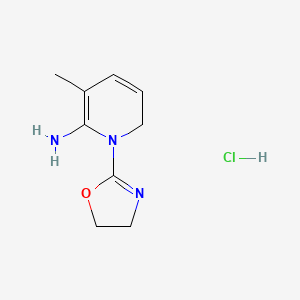
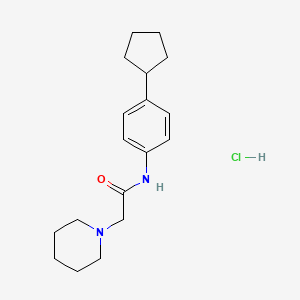
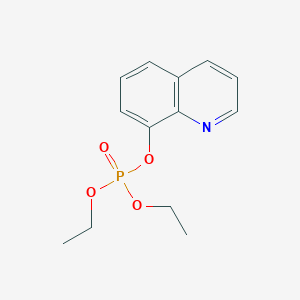
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)


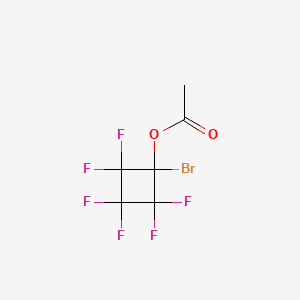
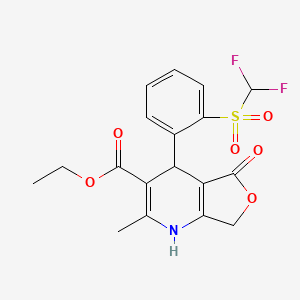
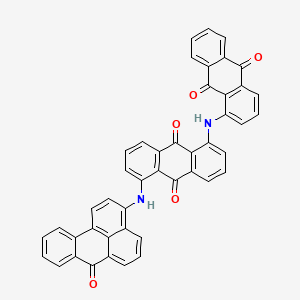

![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)

